Deshydroxymethyl Losartan Trifluoroacetate Salt
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Overview
Description
Deshydroxymethyl Losartan Trifluoroacetate Salt is a chemical compound with the molecular formula C23H22ClF3N6O2 and a molecular weight of 506.91 g/mol . . This compound is a derivative of Losartan, an angiotensin II receptor antagonist used to treat hypertension.
Preparation Methods
The preparation of Deshydroxymethyl Losartan Trifluoroacetate Salt involves synthetic routes that typically include the reaction of Losartan with trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Deshydroxymethyl Losartan Trifluoroacetate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Deshydroxymethyl Losartan Trifluoroacetate Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the impurities in Losartan formulations.
Biology: Employed in proteomics research to understand protein interactions and functions.
Medicine: Investigated for its potential effects on angiotensin II receptors and related pathways.
Industry: Utilized in the development and quality control of pharmaceutical products containing Losartan.
Mechanism of Action
The mechanism of action of Deshydroxymethyl Losartan Trifluoroacetate Salt involves its interaction with angiotensin II receptors. It acts as an antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby reducing blood pressure .
Comparison with Similar Compounds
Deshydroxymethyl Losartan Trifluoroacetate Salt can be compared with other similar compounds, such as:
Losartan: The parent compound, used as an antihypertensive agent.
Losartan Potassium: A more soluble form of Losartan used in oral medications.
Losartan Impurity A and B: Other impurities found in Losartan formulations.
The uniqueness of this compound lies in its specific structure and its use as a reference standard in analytical studies .
Properties
IUPAC Name |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6.C2HF3O2/c1-2-3-8-20-23-19(22)14-28(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)21-24-26-27-25-21;3-2(4,5)1(6)7/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,24,25,26,27);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCARXJHPHLZIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675799 |
Source
|
Record name | Trifluoroacetic acid--5-{4'-[(2-butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215727-33-5 |
Source
|
Record name | Trifluoroacetic acid--5-{4'-[(2-butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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